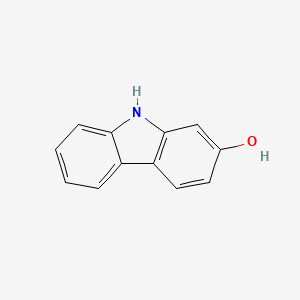

2-Hydroxycarbazol

Übersicht

Beschreibung

Synthesis Analysis

A notable synthesis approach involves photocatalytic intramolecular cyclization of 3-(2-chlorophenylamino)phenol, leading to a simplified and efficient production process. Optimal conditions include ultraviolet light illumination, potassium phosphate as a base, and methanol as a solvent, achieving a yield of 51.6% (Li Jing-hua, 2012).

Molecular Structure Analysis

The molecular structure of 2-Hydroxycarbazole has been extensively studied, revealing its potential as a building block in organic synthesis and drug discovery. Its structural analysis often involves advanced spectroscopic techniques, ensuring the accurate determination of its molecular framework.

Chemical Reactions and Properties

2-Hydroxycarbazole participates in various chemical reactions, notably the chemoselective N-alkylation, which involves the generation of the corresponding N,O-dianion under specific conditions, achieving high yields of 9-alkyl-2-hydroxycarbazoles (Albanese et al., 1995). Additionally, its regioselective oxidative coupling has been explored, yielding dimers and tetramers under catalyzed conditions (Lei Liu et al., 2015).

Physical Properties Analysis

The study of 2-Hydroxycarbazole's physical properties, such as solubility and stability, is crucial for its application in various synthesis pathways. These properties significantly influence its reactivity and potential as an intermediate in the synthesis of complex molecules.

Chemical Properties Analysis

Understanding the chemical properties of 2-Hydroxycarbazole, including its acidity, basicity, and prototropic behavior, is essential. Studies have shown its behavior as a proton donor in both ground and electronically excited states, influencing its absorption and luminescence characteristics in various solvents (M. Krishnamurthy & S. Dogra, 1986).

Wissenschaftliche Forschungsanwendungen

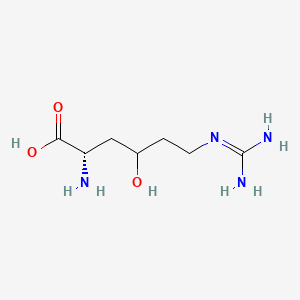

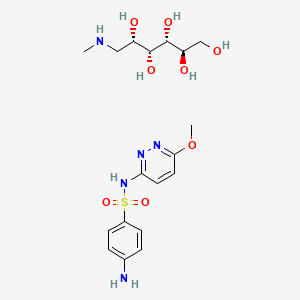

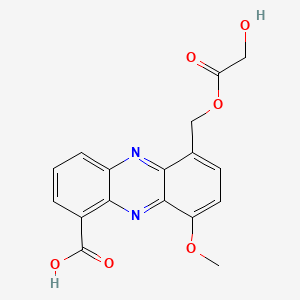

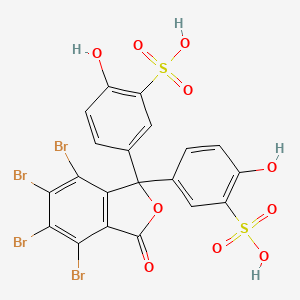

Fluoreszenzsensoren für neurodegenerative Anionen

2-Hydroxycarbazol: Derivate wurden als Fluoreszenzsensoren zur Detektion neurodegenerationsspezifischer Halogenidanionen entwickelt {svg_1}. Diese Sensoren nutzen die native Fluoreszenz von Carbazol in Kombination mit Wasserstoffbrückenbindungsdonor-Gruppen, die für die Anionen-Erkennung entscheidend sind. Diese Anwendung ist besonders relevant im Bereich der Umweltüberwachung und medizinischen Diagnostik, wo die Detektion spezifischer Anionen von entscheidender Bedeutung ist.

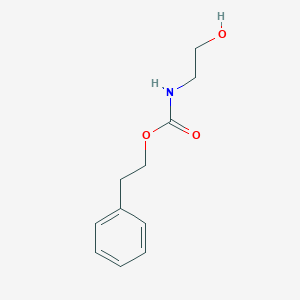

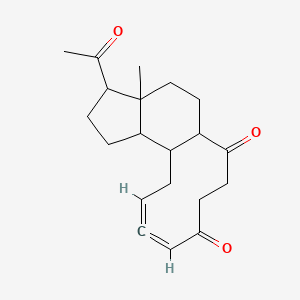

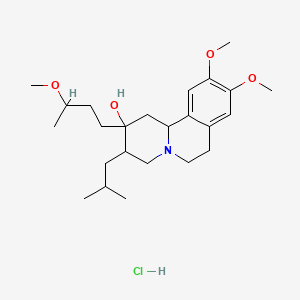

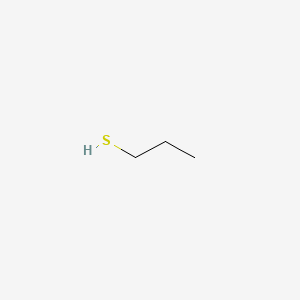

Bausteine der organischen Synthese

Als heterocyclische Verbindung dient This compound als Baustein in der organischen Synthese {svg_2}. Seine Struktur ist für verschiedene chemische Reaktionen geeignet, wodurch es zu einem vielseitigen Vorläufer für die Synthese komplexer organischer Moleküle wird. Dies hat Auswirkungen auf die Entwicklung neuer Pharmazeutika und Materialien.

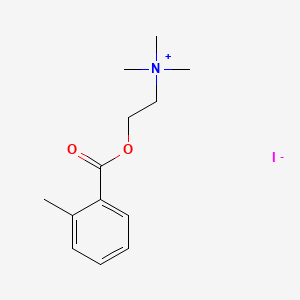

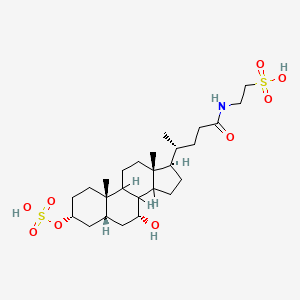

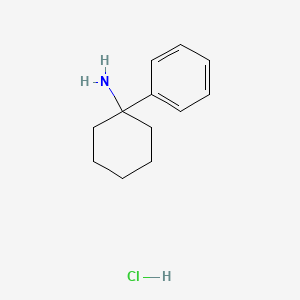

Pharmazeutische Anwendungsgebiete

9H-Carbazol-2-ol: und seine Derivate zeichnen sich durch ihre vielfältigen pharmakologischen Anwendungen aus {svg_3}. Sie sind grundlegende Elemente bei der Synthese von Verbindungen mit antibakteriellen, antimykotischen, antiparasitären, antiviralen, antikanzerogenen und anderen bioaktiven Eigenschaften. Dies macht sie wertvoll für die Wirkstoffforschung und -entwicklung.

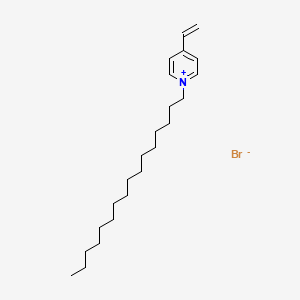

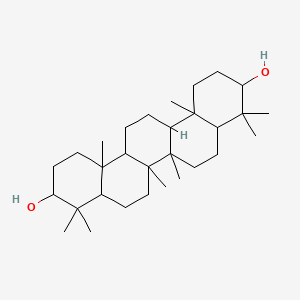

Optoelektronische Materialien

Die Eigenschaften der Verbindung werden im Bereich der Optoelektronik genutzt {svg_4}. This compound-Derivate werden bei der Herstellung von Materialien verwendet, die wünschenswerte elektronische und optische Eigenschaften aufweisen, wie z. B. Leuchtdioden (LEDs) und andere Displaytechnologien.

Biotransformation durch Bakterien

Biphenyl-verwendende Bakterien wurden auf ihre Fähigkeit untersucht, hydroxylierte 9H-Carbazol-2-ol-Metabolite zu produzieren {svg_5}. Diese Biotransformation ist für die Umweltbioremediation von Bedeutung, da diese Bakterien möglicherweise zur Abbau von giftigen Verbindungen eingesetzt werden können.

Biochemische Forschung

9H-Carbazol-2-ol: wird in der biochemischen Forschung verwendet, da es Bestandteil verschiedener biologischer Materialien oder organischer Verbindungen sein kann {svg_6}. Seine Wechselwirkungen und Effekte in biologischen Systemen können Einblicke in zelluläre Prozesse und die Entwicklung von Therapeutika liefern.

Wirkmechanismus

- Primary Targets : 2-Hydroxycarbazole interacts with two primary targets:

- Ferredoxin CarAc : Part of the multicomponent carbazole 1,9a-dioxygenase (CARDO), which converts carbazole into 2-aminobiphenyl-2,3-diol. Ferredoxin CarAc acts as a mediator in the electron transfer from CarAd to CarAa .

- Terminal Oxygenase Component of Carbazole : This target is involved in the degradation of carbazole. Specifically, it catalyzes the conversion of carbazole to 2-aminobiphenyl-2,3-diol .

Target of Action

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

9H-carbazol-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-8-5-6-10-9-3-1-2-4-11(9)13-12(10)7-8/h1-7,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWPGDZPXOZATKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50235340 | |

| Record name | 2-Hydroxycarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86-79-3 | |

| Record name | 2-Hydroxycarbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxycarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxycarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbazol-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hydroxycarbazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH4E4EQ2YZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 2-hydroxycarbazole has been shown to induce calcium release from the sarcoplasmic reticulum, the main calcium store in muscle cells. This effect is mediated by the activation of ryanodine receptors (RyRs), specifically the type 2 RyR found in cardiac muscle. [] While the exact mechanism of action is not fully understood, 2-hydroxycarbazole appears to bind to RyRs at a site distinct from ryanodine and caffeine. [] This interaction leads to the opening of the RyR channel, allowing calcium ions to flow out of the sarcoplasmic reticulum and into the cytoplasm. This increase in cytoplasmic calcium levels can then trigger a variety of downstream effects, including muscle contraction.

A:

- Spectroscopic Data: Specific spectroscopic data can be found in various publications and databases. Key data often includes:

ANone: While detailed studies on material compatibility and stability are limited in the provided research, some insights can be gleaned:

- Photostability: 2-acyloxycarbazoles, derivatives of 2-hydroxycarbazole, exhibit interesting photochemical properties. Upon UV irradiation, they undergo a photo-Fries rearrangement, highlighting potential applications in organic synthesis and material science. []

- Metal Complex Formation: The ability of 2-hydroxycarbazole-1-carboxylic acid to form complexes with metals like zinc and nickel suggests potential applications in material science, particularly in enhancing the photostability of materials like spironaphthoxazines. []

ANone:

- Semi-Empirical Calculations: PM3 calculations have been employed to predict the reactivity of carbazole and its derivatives, including 2-hydroxycarbazole, in chlorination reactions. These calculations provide insights into the electronic properties and reactivity of these compounds. []

- Quantum Mechanical Studies: In the context of vanadium-catalyzed oxidative coupling, quantum mechanical studies have been used to investigate the mechanism of the reaction, including the role of 2-hydroxycarbazole as a substrate. []

ANone: Several studies provide insights into the SAR of 2-hydroxycarbazole and its analogs:

- Tyrosinase Inhibition: SAR studies with hydroxyindoles, including 2-hydroxycarbazole, revealed the importance of the position of the phenolic hydroxy group for potent inhibition of human melanoma tyrosinase. Notably, 6-hydroxyindole exhibited the strongest inhibitory activity, suggesting that the position of the hydroxyl group is crucial for interacting with the enzyme's active site. []

- Nitric Oxide Inhibition: A study investigating the nitric oxide inhibitory activity of carbazole alkaloids from Murraya tetramera, including compounds structurally related to 2-hydroxycarbazole, found that several of these alkaloids exhibited potent inhibitory effects, highlighting the potential of this class of compounds as anti-inflammatory agents. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R,4S,5R,6S)-2-methyl-6-phenoxy-3-[[(1R)-5,6,7-trimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]oxane-3,4,5-triol](/img/structure/B1203658.png)